molecular formula C16H14N2O3S B6498424 N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-55-5

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498424
CAS RN: 946284-55-5
M. Wt: 314.4 g/mol
InChI Key: UHNNLGMHGDPALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide, also known as MTOA, is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. MTOA has been used in various areas of scientific research, including chemistry, biochemistry, pharmacology, and physiology. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential applications in drug delivery and drug design.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been studied extensively for its potential applications in a variety of scientific research fields. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential applications in drug delivery and drug design. For example, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been used as a model compound in the development of new drug delivery systems. It has also been used to study the effect of drug delivery on drug absorption and distribution in various tissues. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various proteins, enzymes, and receptors. It has been found to bind to certain receptors, such as the estrogen receptor, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to modulate the expression of various genes, including those involved in inflammation and cell growth.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of various genes, including those involved in inflammation and cell growth. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is easy to synthesize and can be used in a variety of experiments. Third, it has a wide range of biological activities and can be used to study a variety of biological processes. Finally, it is non-toxic and has a low toxicity profile.
However, there are also some limitations to the use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in laboratory experiments. First, the exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is not fully understood, which makes it difficult to predict its effects in certain experiments. Second, the compound is not very stable and can degrade over time. Third, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can interact with other compounds and can cause unwanted side effects.

Future Directions

The potential applications of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in scientific research are vast and there are many future directions for research. First, more research is needed to better understand the exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide and its effects on various biological processes. Second, further research is needed to develop more efficient and stable methods of synthesis. Third, more studies are needed to evaluate the potential therapeutic applications of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in the treatment of various diseases. Finally, additional research is necessary to explore the potential use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in drug delivery and drug design.

Synthesis Methods

N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can be synthesized through a variety of methods. The most common method is by the reaction of 4-methoxyphenylacetic acid with 2-(5-thiophen-2-yl)-1,2-oxazol-3-yl chloride in the presence of triethylamine and acetic anhydride. This reaction produces an intermediate product, which is then hydrolyzed to form N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid with 5-thiophen-2-yl-1,2-oxazol-3-yl chloride in the presence of triethylamine and acetic anhydride, and the reaction of 4-methoxyphenylacetic acid with 5-thiophen-2-yl-1,2-oxazol-3-yl chloride in the presence of sodium hydroxide.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)17-16(19)10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNLGMHGDPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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